Product packaging for Blankophor G(Cat. No.:CAS No. 7426-67-7)

Blankophor G

Cat. No.: B1236224
CAS No.: 7426-67-7
M. Wt: 922.8 g/mol
InChI Key: KMVOAPLGUURYHL-YZNHWISSSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Blankophor G, with the chemical formula C34H18N6Na4O12S4, is a stilbene-based fluorescent brightening agent (FWA) . These compounds function by absorbing ultraviolet light and re-emitting it as visible blue-to-violet fluorescence, thereby enhancing the perceived whiteness and brightness of materials . In industrial and materials science research, Blankophor-type agents are extensively applied to cellulosic fibers, polyamide, wool, and silk to achieve high brilliance and excellent wet-fastness properties . Beyond industrial applications, Blankophor compounds hold significant value in biomedical and microbiological research. They bind specifically to chitin and cellulose in fungal cell walls, making them powerful tools for the rapid, sensitive diagnosis of mycoses in clinical specimens . This staining technique offers a cost-effective and highly sensitive alternative to conventional potassium hydroxide (KOH) mounts for detecting fungal elements like those of the Sporothrix species in fresh tissue biopsies . As a chemical entity, this compound is part of a broader class of high-production-volume chemicals whose environmental occurrence and potential health risks are subjects of ongoing scientific investigation . Analytical methods for detecting such compounds in biological matrices continue to advance, underscoring the need for careful handling. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H18N6Na4O12S4 B1236224 Blankophor G CAS No. 7426-67-7

Properties

CAS No.

7426-67-7

Molecular Formula

C34H18N6Na4O12S4

Molecular Weight

922.8 g/mol

IUPAC Name

tetrasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(6-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]benzo[e]benzotriazole-6-sulfonate

InChI

InChI=1S/C34H22N6O12S4.4Na/c41-53(42,43)29-5-1-3-25-23(29)13-15-27-33(25)37-39(35-27)21-11-9-19(31(17-21)55(47,48)49)7-8-20-10-12-22(18-32(20)56(50,51)52)40-36-28-16-14-24-26(34(28)38-40)4-2-6-30(24)54(44,45)46;;;;/h1-18H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4/b8-7+;;;;

InChI Key

KMVOAPLGUURYHL-YZNHWISSSA-J

SMILES

C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Synonyms

Blankophor G

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Blankophor G

Blankophor G belongs to the class of stilbene-based fluorescent whitening agents (FWAs). Its synthesis and the potential for chemical modification are rooted in the chemistry of its core structure, 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS).

The primary synthetic route for this compound involves a multi-step process starting with DAS. This foundational molecule is first subjected to tetrazotization. The resulting diazonium salt is then coupled with 2-naphthylamine-5-sulfonic acid. The final step in the synthesis is a triazolation reaction of the intermediate o-aminoazo dyestuff, which yields the final this compound compound. unishivaji.ac.in This method establishes the characteristic bis-naphthotriazolyl stilbene (B7821643) structure of this compound. unishivaji.ac.in

General synthesis for stilbene-based brighteners often follows a pattern of condensation reactions, sulfonation to improve water solubility, and conversion of sulfonic acid groups to their sodium salts for better application in aqueous environments. smolecule.com

Chemical modifications within this class of compounds are extensive, primarily achieved by varying the reactants that are coupled to the 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) backbone. While direct modification of the final this compound molecule is not commonly described, a wide array of derivatives can be produced by altering the synthetic pathway. A prominent method involves using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a reactive intermediate. researchgate.net

The general scheme for creating these modified stilbene brighteners is as follows:

First Condensation: Cyanuric chloride is reacted with DAS. The disodium (B8443419) salt of DAS is typically used, and the reaction is carefully controlled at low temperatures (0-5°C) and a specific pH range. wipo.intgoogleapis.com This creates a bis(dichloro-triazinyl) intermediate. researchgate.net

Second and Third Condensation: The two remaining chlorine atoms on each triazine ring are highly reactive and can be successively replaced by nucleophilic substitution. researchgate.net By reacting the intermediate with various primary or secondary amines, alcohols, or phenols, a vast number of asymmetrical or symmetrical brighteners can be synthesized. unishivaji.ac.in The choice of the amine or other nucleophile in these steps determines the final properties of the FWA, such as its affinity for certain fibers, lightfastness, and hue. unishivaji.ac.inresearchgate.net For example, reacting the intermediate with different anilines and subsequently with ethanolamine (B43304) produces novel hybrid brighteners.

Characterization of Nanostructural Morphology and Size

Blankophor R nanoparticles have been successfully prepared using a reverse microemulsion method. researchgate.net This technique allows for the creation of uniform, spherical nanoparticles with controlled size. The morphology and dimensions of these nanoparticles are typically investigated using electron microscopy.

Research Findings

Studies on Blankophor R nanoparticles reveal detailed information about their formation and structure. An optimized reverse microemulsion system was developed to produce these nanoparticles. vulcanchem.comresearchgate.net

ComponentPercentage (w/w)
n-Butyl acetate (B1210297)50%
Water20%
Cetyltrimethylammonium bromide (CTAB)10%
Isopropanol20%
Blankophor R in water0.5%

Table 1: Optimized formulation for the preparation of Blankophor R nanoparticles via reverse microemulsion. vulcanchem.comresearchgate.net

The resulting nanoparticles were characterized to determine their physical and optical properties. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are standard techniques for visualizing the nanostructure. researchgate.net For Blankophor R, these methods confirmed the formation of discrete, nearly spherical nanoparticles. researchgate.net Spectroscopic methods are also employed to confirm that the chemical nature of the brightener is preserved in nanoparticle form and to study its fluorescent properties. researchgate.net

Characterization ParameterFindingMethod
MorphologySpherical / Nearly sphericalSEM, TEM
Average Diameter~60 nmSEM, TEM
UV-Vis Absorbance (λmax)342 nmUV-Visible Spectroscopy
Fluorescence Excitation (λex)373 nmFluorometric Analysis
Fluorescence Emission (λem)417 nmFluorometric Analysis

Table 2: Summary of characterization data for Blankophor R nanoparticles. researchgate.net

The characterization demonstrated that Blankophor R could be successfully formulated into stable nanoparticles with a consistent size and shape. researchgate.net The slight shift in the UV-Vis absorbance maximum from the bulk material (337 nm) to the nanoparticle form (342 nm) is a typical phenomenon observed in nanoparticle systems. researchgate.net Such detailed characterization is essential for correlating the nanostructural properties with the functional performance of the optical brightener in its applications.

Photophysical and Photochemical Research on Blankophor G

Spectroscopic Investigations of Excitation and Emission Profiles

Ultraviolet Absorption Characteristics

The ability of Blankophor G to function as an optical brightener is fundamentally linked to its capacity to absorb ultraviolet (UV) radiation. Spectroscopic investigations, particularly UV-Visible (UV-Vis) spectroscopy, are employed to characterize this property. The absorption spectrum of this compound and similar stilbene-based brighteners typically shows a strong absorption band in the UV-A region of the electromagnetic spectrum. wikipedia.orgscirp.org

Research indicates that optical brighteners like this compound generally absorb light in the wavelength range of 340 to 370 nm. wikipedia.orgscirp.org More specifically, studies on related stilbene (B7821643) derivatives show maximum absorbance (λmax) at approximately 359 nm when dissolved in dimethyl sulfoxide (B87167) (DMSO). scirp.org The core structure responsible for this absorption is the conjugated double bond system within the stilbene moiety. evitachem.com The electrons within this system are readily excited by UV radiation. unishivaji.ac.in

The absorption characteristics can be influenced by the molecular environment. For instance, the polarity of the solvent can cause shifts in the absorption maxima. researchgate.net While some studies on similar compounds show only small differences in absorption wavelengths between solvents like water and ethanol (B145695), the solvent can affect the energy levels of the molecule's ground and excited states. researchgate.net

A typical UV-Vis absorption spectrum displays absorbance on the y-axis versus wavelength on the x-axis, with a distinct peak in the UV region that is characteristic of the compound's electronic transitions. technologynetworks.comuni-muenchen.de For this compound, this peak confirms its ability to absorb the necessary UV energy to initiate the fluorescence process.

ParameterWavelength Range (nm)Reference
General Absorption Range for Optical Brighteners 340 - 370 wikipedia.orgscirp.org
Absorption Maximum (λmax) of a related Stilbene Derivative in DMSO ~359 scirp.org
Typical Absorption Range for Triazine-Stilbene Fluorescent Brighteners 340 - 380 researchgate.net
Absorption Maximum of Blankophor R in Ethanol ~337 researchgate.net

Molecular Fluorescence Spectrophotometry Studies

Molecular fluorescence spectrophotometry is a key analytical technique used to study the emission properties of this compound. This method measures the intensity of the emitted light as a function of wavelength after the sample is excited by UV radiation. The resulting fluorescence emission spectrum is characteristic of the compound and provides insight into its efficiency as an optical brightener.

For this compound and other stilbene-based optical brighteners, the fluorescence emission occurs in the blue region of the visible spectrum. wikipedia.org This is a direct consequence of the absorbed UV energy being re-emitted at a longer wavelength, a phenomenon known as Stokes shift. The typical emission range for these compounds is between 420 nm and 470 nm. wikipedia.orgscirp.org This blue fluorescence is what masks the natural yellow tones of substrates, making them appear whiter. ontosight.ai

Studies on specific stilbene derivatives have shown strong blue/purple emission centered at 450 nm. scirp.org Research on a related compound, Blankophor R, in an ethanol solution, revealed a maximum fluorescence emission wavelength (λem) at 417 nm when excited at a wavelength (λex) of 373 nm. researchgate.netresearchgate.net The intensity and the exact wavelength of the fluorescence can be influenced by the molecular structure and the surrounding environment. africaresearchconnects.comfsu.edu The quantum yield of fluorescence is a measure of the efficiency of this process. africaresearchconnects.com

The fluorescence emission spectra are crucial for determining the effectiveness of an optical brightener, as the color and intensity of the emitted light directly impact the perceived whiteness of the treated material.

ParameterWavelength (nm)Reference
Typical Emission Range for Optical Brighteners 420 - 470 wikipedia.orgscirp.org
Emission Center of a related Stilbene Derivative 450 scirp.org
Maximum Emission (λem) of Blankophor R in Ethanol 417 researchgate.netresearchgate.net
Excitation Wavelength (λex) for Blankophor R in Ethanol 373 researchgate.netresearchgate.net

Photostability and Degradation Kinetics Under Various Irradiation Conditions

The long-term effectiveness of this compound as an optical brightener is dependent on its photostability, which is its ability to withstand exposure to light without undergoing chemical degradation. Stilbene derivatives, the class of compounds to which this compound belongs, are known to be susceptible to fading upon prolonged exposure to UV radiation. wikipedia.org

The primary mechanism of photodegradation for stilbene-based brighteners is a reversible trans-cis isomerization of the central ethylene (B1197577) double bond upon exposure to UV light. reviberoammicol.comheraproject.com The trans isomer is the fluorescent and effective form of the molecule. When it absorbs UV light, it can convert to the cis isomer, which is optically inactive and does not contribute to the whitening effect. wikipedia.orgheraproject.com This isomerization leads to a loss of fluorescence and a decrease in the brightening performance. heraproject.com In aqueous solutions, the fluorescence of unbound brightener molecules can undergo irreversible bleaching upon UV irradiation due to this trans-cis isomerization. reviberoammicol.com

The rate of degradation is influenced by the irradiation conditions. For instance, in the presence of sunlight, a reversible isomerization of the stilbene moiety occurs in dilute solutions. heraproject.com Studies on the persistence of optical brighteners have shown that when Blankophor BBH, a similar compound, was applied to oak trees, no decrease in fluorescence was detected after one month, and a significant portion of the original residue remained after six months, suggesting a degree of persistence on foliage. trevorwilliams.info However, it is also noted that many optical brighteners are fugitive in solution. sci-hub.se

The chemical reactivity of an optical brightener is generally low, as a highly reactive molecule would not be stable under the conditions of its application and use. epa.gov The photostability is a crucial factor for applications where the material is expected to have a long service life and be exposed to daylight. epa.gov

Quantum Yield and Luminescence Efficiency Assessments

The efficiency of the fluorescence process in an optical brightener like this compound is quantified by its fluorescence quantum yield (Φf). The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed UV light into emitted visible light, resulting in a stronger brightening effect.

For optical brighteners to be effective, they must possess a high quantum efficiency. raytopoba.com Research on various stilbene-based optical brighteners has reported a range of quantum yields. For example, a series of symmetrical optical brighteners based on stilbene-oxadiazole derivatives exhibited quantum yields ranging from 0.2 to 0.8 in N,N-dimethylformamide. africaresearchconnects.com Another study on new triazine-stilbene fluorescent brighteners reported fluorescence quantum yields in the range of 0.24 to 0.36 in aqueous solutions. researchgate.net

The quantum yield can be influenced by the molecular structure and the surrounding environment. For instance, the introduction of certain substituents can affect the emission spectra and the efficiency of fluorescence. africaresearchconnects.comresearchgate.net It is a critical parameter for evaluating the performance of an optical brightener, as it directly correlates with the intensity of the emitted fluorescence and, consequently, the achievable level of whiteness.

In some specialized applications, inorganic phosphors are used as optical brighteners, and these can have quantum yields of phosphorescence of at least 0.8. google.comgoogle.com For a different fluorescent brightener, C.I. Fluorescent Brightener 220, a quantum yield of (0.74 +/- 0.07) x 10E-4 was reported for its degradation in solution, which is a different measure related to its photostability. oecd.org

Influence of Environmental Factors on Photophysical Behavior

The photophysical behavior of this compound, including its absorption and fluorescence characteristics, can be significantly influenced by various environmental factors. These factors include the polarity of the solvent, the pH of the solution, and temperature. fsu.edu

Solvent Polarity: The polarity of the solvent surrounding the fluorophore can have a pronounced effect on its fluorescence emission. fsu.edu As solvent polarity increases, it can lead to a stabilization of the excited state of the fluorophore, resulting in a red shift (a shift to longer wavelengths) in the emission spectrum. fsu.edu This phenomenon, known as solvatochromism, means that the color of the emitted light can change depending on the solvent environment. mdpi.com The absorption spectra can also be affected by solvent polarity, although often to a lesser extent than the emission spectra. researchgate.net The interaction between the solvent and the solute is complex and can involve hydrogen bonding and other intermolecular forces. mdpi.com

pH: The pH of the medium can also affect the fluorescence properties of certain fluorophores, particularly those with acidic or basic functional groups. nih.govnih.gov Changes in pH can alter the ionization state of the molecule, which in turn can modify its electronic structure and, consequently, its absorption and emission spectra. nih.gov For some fluorescent indicators, changes in pH can lead to significant variations in fluorescence intensity. nih.gov While many fluorophores are designed to be insensitive to pH over a certain range, this is a critical parameter to consider, especially in aqueous applications. nih.gov

Temperature: Temperature can also play a role in the photophysical behavior of fluorescent compounds. An increase in temperature generally leads to a decrease in fluorescence intensity. This is because higher temperatures increase the probability of non-radiative de-excitation pathways, where the excited state energy is dissipated as heat rather than emitted as light. However, some studies on triazine-stilbene dyes have found that temperature did not significantly affect the spectral parameters. researchgate.net

Understanding the influence of these environmental factors is crucial for the effective application of this compound, as it allows for the optimization of conditions to achieve the desired optical brightening effect.

Advanced Analytical Characterization Techniques for Blankophor G

Spectroscopic Methods for Qualitative and Quantitative Analysis

Spectroscopic techniques are fundamental in the analysis of Blankophor G, leveraging the interaction of the molecule with electromagnetic radiation to provide both qualitative and quantitative information. researchgate.netpro-analytics.net

Ultraviolet-Visible Spectrophotometry Applications

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. pro-analytics.net this compound, being a fluorescent whitening agent, exhibits strong absorption in the UV range. unishivaji.ac.inscribd.com This characteristic allows for its concentration to be determined in a solution by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. researchgate.netpatsnap.com

A study on Blankophor R, a related stilbene-type fluorescent whitening agent, showed a maximum absorbance at approximately 337 nm in ethanol (B145695). researchgate.net While specific data for this compound was not found in the provided results, the principle remains the same. The technique is valued for its simplicity, robustness, and cost-effectiveness in routine analysis. patsnap.com

Key Applications of UV-Vis Spectrophotometry for this compound:

ApplicationDescription
Quantitative Analysis Determination of the concentration of this compound in solutions by measuring light absorbance. pro-analytics.netpatsnap.com
Purity Assessment The characteristic UV spectrum of this compound can be used to identify the presence of impurities. pro-analytics.net
Quality Control Routine monitoring of this compound content in industrial products.

Molecular Fluorescence Spectrophotometry Approaches

Molecular fluorescence spectrophotometry is an exceptionally sensitive technique for detecting fluorescent compounds like this compound. patsnap.com This method involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. thermofisher.com The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, allowing for highly sensitive quantitative analysis, often at much lower concentrations than detectable by UV-Vis spectrophotometry. patsnap.comthermofisher.com

For instance, a study on Blankophor R demonstrated a maximum excitation wavelength of 373 nm and a maximum emission wavelength of 417 nm in ethanol. researchgate.net This high sensitivity makes fluorescence spectrophotometry particularly valuable for trace analysis of this compound in environmental samples or in situations where sample volume is limited. patsnap.com

Advantages of Molecular Fluorescence Spectrophotometry:

AdvantageDescription
High Sensitivity Capable of detecting very low concentrations of this compound. patsnap.comthermofisher.com
High Selectivity Only fluorescent molecules will produce a signal, reducing interference from non-fluorescent matrix components. thermofisher.com
Qualitative and Quantitative Data Provides information on both the concentration and the molecular environment of the compound. patsnap.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the detailed structural elucidation of organic molecules, including this compound. azooptics.comresearchgate.net This technique provides comprehensive information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei. azooptics.com Both ¹H NMR and ¹³C NMR are crucial for determining the precise connectivity and chemical environment of atoms within the this compound structure. azooptics.comresearchgate.net

While specific NMR data for this compound was not available in the provided search results, the general application of NMR involves dissolving the sample in a suitable deuterated solvent and recording the spectrum. The chemical shifts, coupling constants, and integration of the signals in the resulting spectrum allow for the complete assignment of the molecule's structure. azooptics.comslideshare.net Two-dimensional NMR techniques can further aid in resolving complex structures. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is invaluable for identifying and quantifying compounds like this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. researchgate.netelsevier.es

Tandem Mass Spectrometry (MS/MS) further enhances the specificity of detection. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a unique fragmentation pattern for a given compound, significantly increasing the confidence in its identification and allowing for accurate quantification even in complex matrices. researchgate.net A study on the determination of multiple fluorescent brighteners in human plasma utilized LC-MS/MS with positive electrospray ionization (ESI) in MRM mode, achieving a low limit of quantitation of 0.1 ng/mL for the analytes. researchgate.net

Key Features of MS and MS/MS for this compound Analysis:

FeatureDescription
High Specificity Provides a unique mass and fragmentation pattern for this compound, enabling confident identification. researchgate.net
High Sensitivity Capable of detecting and quantifying trace amounts of the compound. researchgate.net
Structural Information The fragmentation pattern in MS/MS can provide insights into the structure of the molecule.

Chromatographic Separation and Detection Methodologies

Chromatography is a fundamental separation technique that plays a crucial role in the analysis of complex mixtures containing this compound. journalagent.comrotachrom.comlibretexts.org It involves the separation of components based on their differential distribution between a stationary phase and a mobile phase. rotachrom.comiyte.edu.tr

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. scientificservices.eumeasurlabs.com For the analysis of this compound, HPLC is often coupled with Diode Array Detection (DAD) and Fluorescence Detection (FLD) to provide comprehensive analytical data. scientificservices.eujcesr.org

The separation in HPLC is achieved by passing the sample mixture through a column packed with a stationary phase. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, leading to their separation. rotachrom.comlibretexts.org

Diode Array Detection (DAD): A DAD detector measures the absorbance of the eluting compounds over a wide range of wavelengths simultaneously. thermofisher.commeasurlabs.com This provides a complete UV-Vis spectrum for each separated component, which can be used for identification and purity assessment. thermofisher.com

Fluorescence Detection (FLD): An FLD is a highly sensitive and selective detector that is ideal for fluorescent compounds like this compound. thermofisher.commeasurlabs.com It excites the eluting compounds at a specific wavelength and measures the emitted fluorescence at another, providing excellent sensitivity for trace analysis. thermofisher.com The sensitivity of FLD can be 10 to 1000 times higher than that of UV-Vis detectors for fluorescent molecules. thermofisher.com

A typical HPLC system for this compound analysis might utilize a C18 column for separation, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724). mdpi.com The combination of HPLC with both DAD and FLD provides a robust method for the comprehensive analysis of this compound, offering both high sensitivity and specificity. scientificservices.eujcesr.org

Summary of HPLC Detectors for this compound Analysis:

DetectorPrincipleAdvantages
Diode Array Detector (DAD) Measures absorbance across a range of UV-Vis wavelengths. thermofisher.commeasurlabs.comProvides spectral information for peak identification and purity analysis. thermofisher.com
Fluorescence Detector (FLD) Measures the light emitted by fluorescent compounds after excitation. thermofisher.comExtremely sensitive and selective for fluorescent analytes like this compound. thermofisher.commeasurlabs.com

Ion-Pair High-Performance Liquid Chromatography

Ion-pair high-performance liquid chromatography (IP-HPLC) is a robust technique for the analysis of ionic compounds like this compound, which is an anionic disulfonate. This method enhances the retention of such polar analytes on a non-polar stationary phase by introducing an ion-pairing reagent into the mobile phase. The reagent, typically a quaternary ammonium (B1175870) salt for anionic analytes, forms a neutral ion pair with the analyte, which can then be retained and separated by reversed-phase chromatography. nih.govkm3.com.tw

A common setup for the analysis of stilbene-type FWAs involves a C18 column with an isocratic mobile phase. nih.gov For instance, a mobile phase can be prepared with a specific ratio of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer containing the ion-pairing reagent. lawdata.com.twnih.gov Tetrabutylammonium (B224687) (TBA) salts, such as tetrabutylammonium hydrogensulfate, are frequently used as ion-pairing reagents for the analysis of anionic FWAs. nih.gov Detection is typically performed using a fluorescence detector, leveraging the inherent fluorescent properties of this compound for high sensitivity and selectivity. nih.govresearchgate.net

Table 1: Example of Ion-Pair HPLC Parameters for FWA Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Water/Triethylamine (40:60:1, v/v/v) with Tetrabutylammonium Bromide
Detection Fluorescence (Excitation: 350 nm, Emission: 430 nm)
Flow Rate 1.0 mL/min

This table presents a representative set of parameters for the analysis of disulfonated FWAs and may require optimization for this compound specifically. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity for the determination of trace levels of this compound. The use of sub-2 µm particle columns in UPLC allows for faster analysis times and improved resolution compared to conventional HPLC. fda.govrsc.org Coupling this high-efficiency separation with tandem mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of precursor and product ions.

For the analysis of FWAs, a C18 column is commonly employed with a gradient elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like ammonium acetate (B1210297) or formic acid. rsc.orgrsc.org The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. rsc.org Electrospray ionization (ESI) is a suitable ionization source, and depending on the specific FWA, either positive or negative ion mode may be selected for optimal response. rsc.org

Table 2: UPLC-MS/MS Method Validation Data for Representative FWAs

AnalyteLinear Range (µg/L)LOD (µg/L)LOQ (µg/L)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)
FWA 1840.03–2000.010.033.0–6.12.6–6.496.1–111.4
FWA 3680.03–2000.020.063.0–6.12.6–6.496.1–111.4
FWA 3930.03–2000.030.093.0–6.12.6–6.496.1–111.4

This data, from a study on specific FWAs, illustrates the typical performance of UPLC-MS/MS methods. rsc.org LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte prior to chromatographic analysis.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of FWAs from aqueous samples like surface water or wastewater. nih.govresearchgate.net For anionic compounds such as this compound, a reversed-phase sorbent like C18 is commonly used. nih.govresearchgate.net The general procedure involves conditioning the SPE cartridge, loading the sample (often with an added ion-pairing reagent to enhance retention), washing away interferences, and finally eluting the analyte with a suitable organic solvent like methanol. nih.govresearchgate.netthermofisher.com

The efficiency of the SPE process is evaluated by the recovery rate. Studies on stilbene-type disulfonate FWAs have demonstrated good recovery from various water matrices. For instance, in spiked water samples, recovery rates between 73% and 89% have been reported using a C18 SPE method. nih.gov Another study on infant clothes and paper materials reported recoveries ranging from 76% to 92%. researchgate.net

Table 3: SPE Recovery of Stilbene-type FWAs from Spiked Water Samples

MatrixSpiking LevelRecovery Rate (%)
River WaterLow76 - 96
River WaterHigh76 - 96
Raw SewageLow76 - 96
Raw SewageHigh76 - 96

Data represents the range of recoveries for various FWAs from different water matrices. researchgate.net

Ultrasonic extraction is an efficient method for extracting FWAs from solid matrices such as textiles, paper, and plastics. codeofchina.comlongchangchemical.com The application of ultrasonic waves creates cavitation bubbles in the solvent, and their collapse near the sample surface facilitates the desorption and dissolution of the analyte. longchangchemical.com Key parameters that influence extraction efficiency include the choice of solvent, temperature, and extraction time. google.com

For textiles, a common extraction solvent is a mixture of dimethyl formamide (B127407) and water. codeofchina.com A typical protocol involves immersing the sample in the solvent and subjecting it to ultrasonication for a specified period, for example, 30 minutes at a controlled temperature (e.g., 40°C). researchgate.net The resulting extract can then be filtered and analyzed. Studies have shown that optimizing these parameters is crucial for achieving high extraction efficiency. For instance, one study on flour samples found the optimal ultrasonic extraction time to be 10-20 minutes. google.com

Table 4: Example of Ultrasonic Extraction Parameters for FWAs from Textiles

ParameterCondition
Sample Textile specimen
Solvent Dimethyl formamide / Water (e.g., 70:30 v/v)
Temperature 40°C
Time 30 minutes

This table provides a general protocol based on published methods for FWA extraction. researchgate.netcodeofchina.com

Solid-Phase Extraction (SPE) Methodologies

Charge Neutralization Titration for Adsorption Behavior Analysis

The adsorption of anionic FWAs like this compound onto substrates such as cotton is significantly influenced by electrostatic interactions. ifatcc.org Cotton fibers in water typically carry a negative surface charge, which can lead to electrostatic repulsion with anionic molecules. ifatcc.orgmdpi.com The analysis of this adsorption behavior can be conceptually understood through the principles of charge neutralization.

While a formal "charge neutralization titration" for this compound is not a standard named technique, the principles are applied when studying its adsorption. The addition of cationic species, such as cationic surfactants or polymers, can neutralize the negative charge on the cotton surface, thereby reducing repulsion and promoting the adsorption of the anionic FWA. researchgate.netncsu.edu The interaction between the anionic sulfonate groups of this compound and cationic sites on a modified substrate or in the presence of a cationic auxiliary leads to the formation of a more neutral complex, facilitating its deposition onto the fiber surface. mdpi.com The degree of adsorption can be quantified by measuring the depletion of the FWA from the solution using spectrophotometry or by analyzing the amount of FWA on the substrate after extraction. This analysis helps in understanding and optimizing the application of this compound in processes like textile finishing and papermaking. whiterose.ac.uk

Method Validation and Inter-laboratory Comparison Studies

Validation is essential to ensure that an analytical method is suitable for its intended purpose. researchgate.netglobalresearchonline.net Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range. researchgate.net For methods analyzing this compound, validation would involve spiking blank matrices with known concentrations of the standard and assessing the method's performance. For example, a validated HPLC method for FWAs migrating from plastic cups showed LODs ranging from 0.053 to 0.251 µg/kg and recoveries greater than 82%. foodpackagingforum.org

Inter-laboratory comparison studies are crucial for assessing the reproducibility and reliability of analytical methods across different laboratories. europa.eu In such studies, identical samples are sent to multiple participating labs, and the results are statistically compared. europa.eu These comparisons help to identify potential biases in a method and ensure that results are comparable regardless of where the analysis is performed. While specific inter-laboratory studies focused solely on this compound are not widely published, studies on FWAs in general are conducted to ensure the quality of data for regulatory and monitoring purposes. webctp.com The results of these studies, often expressed in terms of z-scores, provide an objective measure of a laboratory's performance. europa.eu

Table 5: Key Parameters for Analytical Method Validation

ParameterDescriptionTypical Acceptance Criteria
Accuracy Closeness of the measured value to the true value.Recovery of 80-120%
Precision (Repeatability & Intermediate) Closeness of agreement between a series of measurements.RSD ≤ 15-20%
Specificity Ability to assess the analyte in the presence of interfering components.No significant interference at the analyte's retention time.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio ≥ 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10:1

This table provides general guidance on method validation parameters and typical acceptance criteria based on international guidelines. rsc.orgfoodpackagingforum.orgresearchgate.net

Interactions with Substrates and Material Science Applications of Blankophor G

Adsorption Dynamics and Affinity to Various Fibrous Substrates

The interaction between Blankophor G and fibrous substrates is a complex process governed by the chemical nature of both the brightener and the fiber. As a tetrasulfonic acid stilbene (B7821643) derivative, this compound is anionic in nature, which dictates its affinity and adsorption mechanisms onto various materials. raytopoba.comobachemical.com

This compound and its chemical equivalents, such as C.I. Fluorescent Brightener 220, exhibit a notable affinity for cellulosic fibers like cotton and paper pulp. raytopoba.comobachemical.com This affinity is crucial for its application in the textile and paper industries. The ideal interaction is one of a moderate to high affinity; if the affinity is excessively high, it can lead to uneven application and staining, whereas an affinity that is too low results in the agent being easily washed out. mst.dk

The dynamic equilibrium of adsorption is influenced by several factors, including temperature, pH, and the presence of electrolytes (salts). semanticscholar.orgresearchgate.net For instance, the presence of salt can influence the sorption efficiency by screening the electrostatic interactions between the charged brightener molecules and the fiber surface. researchgate.net

Table 1: Adsorption Characteristics of this compound on Cellulosic Fibers

Parameter Description Finding Citation
Fiber Type Primary Substrate Cotton, Paper Pulp, Viscose colorcominternational.comraytopoba.com
Affinity Level Strength of Attraction Medium to High mst.dkobachemical.com
Primary Driving Force Main Interaction Mechanism Electrostatic Interaction, Hydrogen Bonding xrite.comnih.gov
Adsorption Kinetics Rate-determining Model Conforms to Pseudo-second-order kinetics nih.govsemanticscholar.org
Adsorption Isotherm Equilibrium Adsorption Model Often follows the Langmuir Isotherm semanticscholar.orgmdpi.com

Polyester, however, presents a greater challenge for brightening with water-soluble agents like this compound due to its more crystalline and hydrophobic nature. colorcominternational.com While some stilbene derivatives are used, the application often requires specific conditions or modifications to the fiber or brightener to achieve effective adsorption and fluorescence.

Protein fibers such as wool and silk are amphoteric, containing both acidic (carboxyl) and basic (amino) side groups. ijcrt.org This characteristic makes them receptive to anionic brighteners like this compound. At a suitable pH, the amino groups are protonated, creating positive sites that strongly attract the anionic sulfonate groups of the brightener through ionic bonds. ijcrt.org Anionic FWAs, such as Blankophor BA liquid, are noted to have a high affinity for wool and silk and are suitable for exhaust processes. csic.estanatexchemicals.com

Synthetic Fibers (Polyamide, Polyester)

Efficacy and Performance in Paper and Board Manufacturing

In the paper and board industry, this compound and similar optical brighteners are instrumental in achieving the high levels of whiteness and brightness demanded by the market. theasengineers.comncsu.edu They can be introduced at various stages of the manufacturing process, including the wet end, where they are mixed with the pulp slurry, or at the dry end, as part of a surface coating or sizing solution. pulppapermill.com3nh.com The dry-end application is often considered more economical as it targets the surface fibers, which are most impactful for visual perception. pulppapermill.com3nh.com

Influence on Optical Properties of Paper Products

The primary function of this compound in paper products is to enhance their optical properties, specifically whiteness and brightness. ontosight.aitheasengineers.com By absorbing UV radiation (typically in the 340-370 nm range) and re-emitting it as blue light (in the 420-470 nm range), it effectively counteracts the inherent yellowness of the paper fibers. pulppapermill.comvinipulchemicals.com This results in a visually brighter and cleaner appearance. theasengineers.com The effectiveness of the OBA is often quantified by measuring the fluorescence, which is the difference in ISO brightness measured with and without a UV cut-off filter. google.com Research has demonstrated a significant increase in the ISO brightness of paper treated with optical brighteners. google.com The "greening effect," a phenomenon where high concentrations of OBAs can lead to a decrease in brightness and a shift in shade, is a critical consideration in optimizing OBA performance. google.com

Evaluation of this compound Content in Paper Products and Process Water

Determining the amount of this compound in paper and process water is essential for quality control and process optimization. Several analytical methods are employed for this purpose. A straightforward, qualitative method involves irradiating the paper with an ultraviolet lamp (at 254 nm and 365 nm) to observe the presence of blue or purple fluorescence. 3nh.com

For quantitative analysis, fluorescence spectrophotometry is used. 3nh.com This technique involves creating a standard curve from solutions of known concentrations and measuring the fluorescence intensity of a sample solution to determine the brightener's concentration. 3nh.com High-performance liquid chromatography (HPLC) offers a more sophisticated method for separating and quantifying OBA molecules, providing detailed information about the chemical composition. 3nh.comresearchgate.net Studies have shown that boiling water can be an effective solvent for extracting OBAs from paper for analysis. researchgate.net Furthermore, analysis of process water is crucial for monitoring OBA consumption and effluent content. researchgate.net

Research on Coating Layer Integration and Performance Optimization

For coated paper grades, optical brighteners are frequently incorporated into the coating formulation to enhance surface brightness. theasengineers.com3nh.com Research has focused on optimizing the performance of OBAs within the coating layer. One key finding is that the molecular weight of the OBA can affect its performance; lower molecular weight OBAs may migrate into the base sheet, reducing their effectiveness at the surface. google.com

To counteract this and improve performance, co-binders are used. Polyvinyl alcohol (PVOH) has been identified as a particularly effective carrier for OBAs, as it is believed to help keep the brightener at the surface of the paper. sekisui-sc.comsekisui-sc.com The interaction between the OBA and the co-binder is critical; for example, studies have investigated the synergistic effects of different co-binders like starch, carboxymethyl cellulose (B213188) (CMC), and soy protein with various types of OBAs (di-, tetra-, and hexa-sulfonated) to maximize whiteness. researchgate.netcellulosechemtechnol.ro Research has also explored the use of glycerol-based polymers in coating compositions, which can promote the preferred planar and trans configuration of the stilbene-based OBA, leading to a significant whitening effect. google.comgoogle.com

Table 1: Co-binder and OBA Type Interaction on Coated Paper Whiteness
Co-binderOptimal OBA for Lower Brightness DemandOptimal OBA for Higher Brightness Demand
Starch4S-OBA6S-B-OBA
Carboxymethyl Cellulose (CMC)2S-OBA6S-B-OBA
Soy Protein2S- or 4S-OBA6S-B-OBA

Data derived from studies on the interaction between different co-binders and optical brightening agents (OBAs) to optimize the whiteness of coated papers. researchgate.netcellulosechemtechnol.ro

Incorporation and Functionality in Detergent Formulations

This compound and similar stilbene-based optical brighteners are key ingredients in modern laundry detergents. ontosight.aismolecule.comontosight.ai Their function is to deposit onto fabrics during the washing cycle. researchgate.net Once on the fabric, they absorb UV light from daylight and re-emit it as blue light, which counteracts the yellowing of textiles and makes them appear whiter and brighter. ontosight.aitheasengineers.comvinipulchemicals.com This gives the impression of enhanced cleanliness.

The effectiveness of these brighteners in detergents depends on their ability to adhere to cellulosic fibers, such as cotton. smolecule.com Different types of optical brighteners are used for different fabrics. google.com For instance, certain brighteners are specifically designed for cellulosic fibers, while others are effective on synthetic materials. google.com The formulation of the detergent itself, including the presence of other components, can influence the stability and performance of the optical brightener. google.com

Mechanisms of Brightness Maintenance in Washed Fabrics

The primary function of this compound in laundry detergents is to maintain and enhance the whiteness of fabrics. ontosight.ai This is achieved through a process of fluorescence, where the compound absorbs invisible ultraviolet (UV) radiation from sunlight and re-emits it as visible blue light. xrite.comraytopoba.com This emitted blue light masks the inherent yellow or off-white color of the fabric, making it appear "whiter than white." sci-hub.seresearchgate.net

The effectiveness of this compound relies on its affinity for textile fibers, particularly cellulosic materials like cotton. ontosight.ainih.gov Its chemical structure, which includes a naphthotriazole core and sulfophenyl groups, allows it to bind to these fibers. ontosight.ai During the washing cycle, this compound molecules are deposited onto the fabric surface. Due to their substantivity, they remain on the fabric even after rinsing, providing a continuous whitening effect. sci-hub.se This process is additive; with repeated washing, the concentration of the optical brightener on the fabric can increase, further enhancing the whitening effect. researchgate.net

The mechanism can be summarized in the following steps:

Absorption of UV Light: this compound molecules on the fabric absorb energy from the UV portion of the daylight spectrum (typically 340-380 nm). raytopoba.com

Excitation: This absorption of energy causes the electrons within the this compound molecule to move to a higher energy state.

Fluorescence (Re-emission): The excited state is unstable, and the electrons quickly return to their ground state, releasing the absorbed energy in the form of light at a longer wavelength, specifically in the blue region of the visible spectrum (around 400-450 nm). raytopoba.comresearchgate.net

Visual Perception: The human eye perceives this emitted blue light, which, when combined with the reflected light from the fabric, cancels out any yellow tones, resulting in a brighter and whiter appearance. sci-hub.se

The stability of this compound to light and its ability to withstand the chemical environment of the wash are crucial for its performance. ontosight.ai

Analytical Detection in Detergent Matrices

The detection and quantification of this compound and other optical brighteners in complex detergent matrices require sophisticated analytical techniques. The presence of various surfactants, builders, enzymes, and other components in detergents can interfere with direct measurements.

Several methods are employed for the analytical detection of optical brighteners:

High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique for separating, identifying, and quantifying individual components in a mixture. usgs.gov For optical brighteners, HPLC methods often involve solid-phase extraction (SPE) to pre-concentrate the analytes and remove interfering matrix components. usgs.govresearchgate.net Ion-pair chromatography can also be utilized for the separation of anionic brighteners like this compound. researchgate.net The detection is typically carried out using a fluorescence detector, which offers high sensitivity and selectivity for fluorescent compounds. usgs.gov

Spectrofluorimetry: This technique directly measures the fluorescence of a sample. rsc.org While simpler than HPLC, it can be prone to interference from other fluorescent compounds in the detergent matrix. usgs.gov To overcome this, methods involving second-order multivariate calibration have been developed to simultaneously determine the concentration of optical brighteners and other substances like linear alkylbenzene sulfonate (LABS) even with significant spectral overlap. rsc.org

Thin-Layer Chromatography (TLC): TLC can be used for the qualitative and semi-quantitative analysis of optical brighteners.

UV-Visible Spectroscopy: The UV-visible spectrum of Blankophor R, a related compound, shows maximum absorbance at around 337 nm. researchgate.net Nanoparticle formulations of Blankophor R exhibit a slight shift in their maximum absorbance to 342 nm. researchgate.net

Table 1: Analytical Methods for Detecting Optical Brighteners

Method Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase, with fluorescence detection. usgs.gov High sensitivity, specificity, and quantitative accuracy. usgs.gov Requires expensive equipment and expertise. usgs.gov
Spectrofluorimetry Measurement of the intensity of emitted fluorescence after excitation at a specific wavelength. rsc.org Rapid and sensitive. rsc.org Susceptible to interference from other fluorescent compounds. usgs.gov
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material. Simple and cost-effective for qualitative analysis. Less accurate for quantification compared to HPLC.

| UV-Visible Spectroscopy | Measures the absorption of UV-visible light by the compound. researchgate.net | Simple and fast. | Lower sensitivity and specificity compared to fluorescence methods. |

General Material Science Research

The unique optical properties of this compound have led to its investigation in various areas of material science beyond its traditional use in detergents and textiles.

Surface Chemistry and Interfacial Phenomena Studies on this compound-Treated Materials

The interaction of this compound with surfaces is fundamental to its function. Research in this area focuses on understanding the adsorption and binding mechanisms of the brightener onto different substrates. The chemical structure of this compound, with its sulfonate groups, imparts an anionic character, influencing its interaction with charged surfaces. obachemical.com

Studies have explored the adsorption of similar fluorescent dyes on materials like cellulose and clay minerals. journals.co.za The nature of the binding can range from weak van der Waals forces to stronger chemical interactions. journals.co.za The surface chemistry of the treated material is significantly altered, which can affect properties like wettability and adhesion. For instance, the hydrophobicity of a textile fiber can influence bacterial adhesion. nih.gov Understanding these interfacial phenomena is crucial for optimizing the application of this compound and for developing new materials with tailored surface properties.

Research on Optical Brightener Performance in Polymeric Materials and Coatings

The use of optical brighteners, including those from the Blankophor family, extends to the plastics and coatings industries to enhance whiteness and brightness. ontosight.aiindulor.com In polymeric materials, optical brighteners can be incorporated either during polymerization or before molding processes like injection molding or spinning. obachemical.com

Key research areas include:

Compatibility and Dispersion: Ensuring the optical brightener is compatible with the polymer matrix and disperses uniformly is critical for achieving a consistent whitening effect. obachemical.com

Thermal Stability: Many polymers are processed at high temperatures, so the optical brightener must possess high thermal stability to avoid degradation. obachemical.com

Lightfastness: For products intended for outdoor use, the resistance of the brightener to photodegradation is essential to maintain the whitening effect over time. obachemical.com

Migration Resistance: The optical brightener should not migrate to the surface of the polymer, a phenomenon that can be influenced by the formulation and processing conditions. obachemical.com

A study on the efficiency of Blankophor P01 and Blankophor NC in pigment coatings showed that increasing the amount of the fluorescent whitening agent in the coating layer increased the brightness and whiteness of the paper. diva-portal.org

Crystalline and Amorphous State Characterization in Applied Systems

Solid materials can exist in either a highly ordered crystalline state or a disordered amorphous state. libretexts.orgbyjus.com This is also true for polymers, which can be semi-crystalline, containing both crystalline and amorphous regions. libretexts.orgmcpolymers.com The state of the optical brightener within the applied system (e.g., dispersed in a polymer or adsorbed onto a fiber) can significantly impact its performance.

Crystalline State: In a crystalline form, molecules are arranged in a regular, repeating lattice. libretexts.org This ordered arrangement can sometimes lead to quenching of fluorescence, where the excited state energy is lost through non-radiative pathways, reducing the brightening effect. Crystalline solids typically have a sharp, well-defined melting point. libretexts.orgwaferpro.com

Amorphous State: In an amorphous or "glassy" state, molecules are arranged randomly. libretexts.orgbyjus.com This disordered state can be more favorable for fluorescence, as it can reduce intermolecular interactions that lead to quenching. Amorphous solids soften over a range of temperatures rather than having a distinct melting point. libretexts.orgwaferpro.com

Table 2: Comparison of Crystalline and Amorphous States

Property Crystalline Solid Amorphous Solid
Atomic Arrangement Ordered, repeating 3D structure (crystal lattice). libretexts.org Disordered, random arrangement. libretexts.org
Melting Point Sharp, well-defined melting point. libretexts.orgwaferpro.com Softens gradually over a range of temperatures (glass transition). libretexts.orgwaferpro.com
Physical Properties Often anisotropic (properties vary with direction). waferpro.com Isotropic (properties are the same in all directions). waferpro.com

| Examples | Salt, diamond. byjus.com | Glass, polymers. byjus.com |

Environmental Research and Fate Studies of Blankophor G

Occurrence and Distribution in Environmental Compartments

Fluorescent whitening agents (FWAs) like Blankophor G are released into the environment primarily through wastewater from households and industries such as textile and paper manufacturing. oecd.orgasm.org Their presence in aquatic systems is a key area of investigation.

This compound and similar stilbene-type FWAs have been detected in both surface waters and sewage effluents. researchgate.net For instance, studies have reported the presence of FWAs in the parts per billion (ppb) to parts per million (ppm) range in various water bodies. The concentration of these compounds can vary depending on the proximity to industrial discharge points and the efficiency of wastewater treatment plants.

A simple and sensitive method for detecting four stilbene-type disulfonate FWAs in household laundry detergents and surface waters involves ion-pair high-performance liquid chromatography. researchgate.net This method allows for the quantification of FWAs at concentrations as low as 0.01-0.1 µg/l in 100 ml water samples. researchgate.net In one study, trace amounts of 4,4'-bis(2-sulfostyryl)-biphenyl (DSBP), a type of FWA, were found in surface water samples at concentrations ranging from 0.2 to 3.7 µg/l. researchgate.net Another FWA, 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)-amino]stilbene-2,2'-disulfonate (DAS1), was detected in household laundry detergents at over 2320 µg/g. researchgate.net

The following table summarizes the detection of related FWAs in environmental samples:

Table 1: Detection of Fluorescent Whitening Agents in Environmental Samples
Compound Sample Type Concentration Range
DSBP Surface Water 0.2 - 3.7 µg/L
DAS1 Laundry Detergent > 2320 µg/g

This table is based on data for stilbene-type FWAs, providing an indication of the potential environmental concentrations of similar compounds like this compound.

Monitoring studies in aquatic ecosystems are essential for understanding the long-term presence and behavior of substances like this compound. taylorfrancis.commdpi.com These studies often involve analyzing water, sediment, and biota to determine the distribution of the compound. While specific monitoring data for this compound is limited in the provided search results, the behavior of similar FWAs offers insights. For example, a field study on FWA-1 in Lake Greifensee, Switzerland, revealed that over a 12-month period, 50% of the compound underwent photolysis, while 25% was removed through flushing and another 25% through adsorption to sediment. heraproject.com Such studies highlight that a combination of degradation and physical removal processes governs the fate of these compounds in aquatic environments. The strong adsorption of FWAs to sludge in wastewater treatment plants is a significant removal mechanism, with removal rates reported to be between >75% and >95%. oecd.org

Detection in Surface Waters and Effluents

Degradation Pathways and Mechanisms in the Environment

The environmental persistence of this compound is influenced by various degradation processes, including photolysis and biodegradation.

Photolytic degradation is a key process for the removal of stilbene-based FWAs from the upper layers of surface waters. oecd.org Exposure to sunlight can lead to the breakdown of these compounds. For C.I. Fluorescent Brightener 220, a related compound, rapid direct photolysis has been reported with half-lives ranging from 3.9 to 5.2 hours in eutrophic lake water. oecd.org The main photolysis product was identified as a water addition product (an alcohol), accounting for 72% of the degradation. oecd.org Other minor products, including an aldehyde and several unidentified metabolites, were also formed. oecd.org The acceleration of OBA degradation can be achieved through acidification of the substrate prior to adding a peracetate oxidant solution and maintaining the substrate at a temperature between 50°C and 95°C. google.com

The biodegradability of this compound and its analogs is a complex process. While some FWAs are not readily biodegradable, they can be eliminated from wastewater through adsorption to sludge and subsequent biodegradation. oecd.org For instance, C.I. Fluorescent Brightener 220 showed only 1.2% biodegradation after 28 days in a modified AFNOR test (OECD 301 A). oecd.org However, in a Zahn-Wellens test, significant elimination from wastewater was observed. oecd.org Studies on FWA-1 demonstrated an elimination of 89.6% after 3 hours in an inherent biodegradation test (OECD 302B), with a 98.8% removal of dissolved organic carbon after 21 days. heraproject.com The primary mechanism for removal in wastewater treatment plants is adsorption onto sludge, with rates of 85-90%. heraproject.com

The following table summarizes the biodegradation data for related FWAs:

Table 2: Biodegradation Data for Related Fluorescent Whitening Agents
Compound Test Method Result
C.I. Fluorescent Brightener 220 Modified AFNOR (OECD 301 A) 1.2% biodegradation in 28 days
FWA-1 Inherent Biodegradation (OECD 302B) 89.6% elimination in 3 hours
FWA-1 Coupled Unit Test (OECD 303A) 86-92% elimination

In aqueous solutions, stilbene-based FWAs like this compound can undergo reversible photoisomerization from the trans-isomer to the cis-isomer upon exposure to UV light. asm.orgheraproject.comnih.gov This process is significant because the cis-isomer typically loses its fluorescence, rendering the compound ineffective as a whitening agent. heraproject.com This trans-cis isomerization of the unbound dye is a factor in the fading of background fluorescence. asm.orgnih.gov In dilute solutions and in the presence of sunlight, FWA-1 undergoes this reversible isomerization, with the two isomeric forms, (E)-FWA-1 and (Z)-FWA-1, reaching equilibrium within minutes under environmental conditions. heraproject.com

Biodegradation Kinetics and Biotransformation Studies

Adsorption and Sorption to Environmental Particulates and Sediments

The environmental fate of this compound in aquatic systems is significantly influenced by its tendency to adsorb to suspended particles and accumulate in sediments. As a sulfonated stilbene-based fluorescent whitening agent (FWA), its chemical structure dictates its interaction with various environmental matrices.

Research on compounds structurally similar to this compound, such as the diaminostilbene derivative DAS 1, provides critical insights into these processes. Studies have shown that a significant portion of these FWAs are removed from the water column through adsorption to sludge in wastewater treatment plants. For instance, mass balance studies in Swiss sewage treatment plants revealed that approximately 85% of DAS 1 was eliminated through adsorption to sludge. heraproject.com This high affinity for solid matter suggests that a substantial fraction of this compound entering aquatic environments will associate with suspended particulates.

Once in a river or lake, the partitioning between the dissolved phase and solid materials like sediment and macrophytes becomes a key process governing its concentration in the water. acs.org The sorption behavior can be described by various isotherm models, such as the Langmuir and Freundlich models, which relate the concentration of the chemical in the water to the amount adsorbed on the solid phase at equilibrium. rasayanjournal.co.inresearchgate.net

The Langmuir model assumes a monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. rasayanjournal.co.inresearchgate.net The key parameters from these models, the Langmuir constant (related to the binding energy) and the Freundlich coefficient (related to adsorption capacity), are crucial for predicting the extent of sorption. For many organic compounds, the sorption is strongly correlated with the organic carbon content of the soil or sediment, leading to the use of the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org A high Koc value indicates a strong tendency for the chemical to be adsorbed by organic matter in soil and sediment. chemsafetypro.com

The following table summarizes the key concepts and parameters related to the adsorption and sorption of compounds like this compound.

Parameter/ConceptDescriptionRelevance to this compound
AdsorptionThe accumulation of molecules of a substance on the surface of a solid or a liquid.A primary mechanism for the removal of this compound from the water column.
SorptionA general term for processes where a substance becomes associated with a solid phase, including both adsorption and absorption.Dictates the partitioning of this compound between water and environmental solids like sediment.
Koc (Organic Carbon-Water Partition Coefficient)A measure of the tendency of an organic compound to be adsorbed by soil or sediment organic carbon.Expected to be high for this compound, indicating strong binding to organic matter in sediments.
Freundlich IsothermAn empirical model that describes the non-ideal and reversible adsorption on heterogeneous surfaces.Can be used to model the adsorption of this compound onto sediments with varying surface properties.
Langmuir IsothermA model that describes a monolayer adsorption on a homogeneous surface with a finite number of identical sites.May be applicable under certain conditions to describe the sorption of this compound.

Modeling of Environmental Transport and Persistence

Mathematical models are essential tools for predicting the environmental transport and persistence of chemicals like this compound. These models integrate data on a chemical's properties with environmental parameters to simulate its fate in various compartments such as water, sediment, and soil. heraproject.com

For fluorescent whitening agents, key processes that are typically included in environmental fate models are advection (transport with the flow of water), dispersion, photodegradation, and partitioning between the aqueous phase and solid materials (sorption). acs.org A study on the River Glatt in Switzerland utilized the computer simulation program AQUASIM to model the dynamic behavior of the diaminostilbene FWA, DAS 1. acs.org This one-dimensional model was based on independently determined rate constants for photolysis and sorption. acs.org

The modeling effort for DAS 1 in the River Glatt highlighted several important aspects of its environmental transport: acs.org

Photolysis as a Major Removal Pathway : Initial simulations considering only photolysis predicted significant diurnal variations in concentration, with lower levels during the day. However, this did not match the relatively uniform concentrations observed in the river. acs.org

Importance of Sediment-Water Exchange : The model's accuracy was greatly improved by incorporating the exchange between the water column and the sediment. This buffering effect of the sediment, releasing the compound back into the water, helped to explain the lack of strong diurnal concentration changes. acs.org

A similar modeling approach was applied to study the fate of FWAs in Lake Greifensee, using a one-box model (MASAS). dss.go.th This study reinforced the importance of photodegradation and sorption/sedimentation as the primary removal mechanisms for DAS 1, with biodegradation and hydrolysis found to be negligible. dss.go.th The model for the lake estimated that over a year, 50% of DAS 1 was removed by photolysis, 25% by flushing (outflow from the lake), and 25% by adsorption to sediment. heraproject.comdss.go.th

These modeling studies on a closely related compound underscore that the environmental persistence of this compound is likely to be a complex interplay between its degradation (primarily through photolysis) and its transport, which is heavily influenced by its strong tendency to sorb to particulates and sediments.

The following table presents a conceptual overview of the inputs and outputs of an environmental fate model for a compound like this compound.

Model ComponentDescriptionExample for this compound (based on analogues)
Input ParametersData on the chemical's properties and the environmental system.Photolysis rate constant, Sorption coefficient (Koc), River/lake flow rates, Sediment characteristics.
Processes SimulatedThe physical, chemical, and biological processes affecting the compound.Advection, Dispersion, Photodegradation, Adsorption/desorption from sediment.
Model OutputPredicted concentrations of the compound in different environmental compartments over time and space.Predicted Environmental Concentration (PEC) in water and sediment; Estimated half-life.
Key Finding from ModelingImportant insights into the dominant fate processes.Sediment acts as a buffer, moderating water concentrations. Photolysis is a major degradation pathway.

Development of Environmental Monitoring Methodologies for this compound

Effective monitoring of this compound in the environment requires sensitive and specific analytical methods capable of detecting and quantifying the compound at low concentrations in complex matrices such as water and sediment. researchgate.net Due to its fluorescent properties, fluorometric methods can be used for screening; however, for definitive identification and quantification, chromatographic techniques coupled with advanced detectors are necessary. researchgate.netncsu.edu

The primary analytical technique for the determination of stilbene-based FWAs, including compounds structurally similar to this compound, is High-Performance Liquid Chromatography (HPLC) . researchgate.netscience.gov To enhance retention and separation of these anionic compounds on reversed-phase columns, ion-pairing agents are often added to the mobile phase. nih.gov

For detection, several methods can be coupled with HPLC:

Fluorescence Detection (FLD) : This method takes advantage of the inherent fluorescence of this compound. The sample is excited with UV light (e.g., around 350 nm) and the emitted fluorescence is measured at a longer wavelength (e.g., around 430 nm). science.gov This provides high sensitivity and selectivity for fluorescent compounds.

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers the highest level of specificity and is capable of unequivocal identification. nih.govwikipedia.org Negative electrospray ionization (ESI) is typically used for these sulfonated compounds. nih.gov

Sample preparation is a critical step to extract and concentrate this compound from environmental samples and remove interfering substances. For water samples, Solid-Phase Extraction (SPE) is a common and effective technique. researchgate.netnih.gov Various sorbents can be used, with mixed-mode cartridges that have both anion-exchange and reversed-phase properties (like Oasis WAX) being particularly effective for extracting these anionic compounds. nih.gov For sediment or sludge samples, an initial solvent extraction step is required before cleanup and analysis.

The table below outlines a typical workflow for the environmental monitoring of this compound.

StepTechniqueDescriptionKey Considerations
1. Sample CollectionGrab SamplingCollection of water or sediment samples from the field.Use of clean, appropriate containers (e.g., amber glass for water to prevent photodegradation).
2. Sample Preparation (Water)Solid-Phase Extraction (SPE)The water sample is passed through a cartridge containing a sorbent that retains this compound, which is then eluted with a small volume of solvent.Choice of sorbent (e.g., mixed-mode anion exchange) and elution solvent is crucial for good recovery.
3. Sample Preparation (Sediment)Solvent ExtractionExtraction of this compound from the solid matrix using a suitable solvent, often with the aid of sonication.The extract typically requires further cleanup (e.g., using SPE) to remove interferences.
4. Analytical SeparationHigh-Performance Liquid Chromatography (HPLC)The prepared extract is injected into the HPLC system, where this compound is separated from other compounds.Often requires an ion-pairing reagent in the mobile phase for good chromatography of sulfonated compounds.
5. Detection and QuantificationFluorescence Detection (FLD) or Mass Spectrometry (MS/MS)The separated this compound is detected and its concentration is measured.FLD is highly sensitive to fluorescent compounds. MS/MS provides definitive identification and is less prone to interference.

These methodologies enable the detection of stilbene-type FWAs in surface waters at concentrations in the nanogram to microgram per liter range. researchgate.net

Advanced and Emerging Research Domains of Blankophor G

Applications in Mycological Research and Diagnostics

Blankophor G, a diaminostilbene-type fluorescent dye, has become an invaluable asset in the field of mycology. Its ability to bind to β-glycosidically linked polysaccharides makes it highly effective for visualizing fungal structures. nih.govreviberoammicol.com This section delves into the specific applications of this compound in the study and diagnosis of fungi.

Fluorescent Staining of Fungal Cell Walls (Chitin and Cellulose (B213188) Binding)

The primary application of this compound in mycology stems from its high affinity for chitin (B13524) and cellulose, the major structural components of fungal cell walls. reviberoammicol.comresearchgate.netnih.gov When exposed to ultraviolet (UV) light, this compound bound to these polysaccharides emits a bright fluorescence, making fungal elements easily distinguishable from surrounding tissues in clinical specimens. nih.govresearchgate.net This property is particularly advantageous as these polysaccharides are not typically present in healthy mammalian tissues. reviberoammicol.com

The staining process is straightforward and rapid. nih.gov It can be performed concurrently with the maceration of tissue samples using potassium hydroxide (B78521) (KOH), which digests host cells while leaving the robust fungal walls intact. nih.gov Unlike some other fluorescent brighteners like Calcofluor white, this compound does not tend to form crystals in alkaline solutions, ensuring a clearer microscopic field. nih.govasm.org This makes it a reliable and stable reagent for diagnostic laboratories. nih.govresearchgate.net The fluorescence of Blankophor-stained fungi is stable for extended periods, allowing for later re-examination of specimens. researchgate.net

Quantitative Assessment of Fungal Biomass and Load in Experimental Models

Beyond qualitative detection, this compound has been effectively employed for the quantitative assessment of fungal biomass in experimental settings. reviberoammicol.com This is crucial for understanding the progression of fungal infections and evaluating the efficacy of antifungal treatments in animal models. nih.gov

Methodological Development for Fungal Element Detection in Clinical Specimens

This compound has proven to be a versatile and highly effective tool for the rapid diagnosis of fungal infections from various clinical specimens. nih.govelsevier.es Its use significantly enhances the detection of fungal elements in samples such as skin and nail scrapings, hair, and body fluids. nih.govnih.gov

Studies have shown that using this compound for direct microscopy is faster and more accurate than traditional KOH preparations. researchgate.netnih.gov One comparative study reported a sensitivity and specificity of 100% and 86%, respectively, for this compound in detecting fungal elements in skin and nail samples. researchgate.netnih.gov This represents a significant improvement over the sensitivity and specificity of KOH alone or even Calcofluor white. researchgate.netnih.gov The enhanced visibility and simplicity of the procedure are major advantages in busy diagnostic laboratories. researchgate.netnih.gov

Furthermore, this compound staining can be integrated with other diagnostic techniques. It can be used to screen tissue sections before applying more specific methods like immunofluorescence, without interfering with the subsequent fluorescent signals. nih.govasm.org This allows for the examination of the same specimen area for both general fungal structures and specific antigenic targets. nih.gov

Studies on Interactions with Fungal Cellular Processes and Morphology (e.g., cytokinesis)

Recent research has begun to explore the effects of this compound on fundamental fungal cellular processes, revealing its potential as a tool for studying fungal cell biology. For instance, Blankophor has been observed to interfere with cytokinesis, the final stage of cell division. researchgate.net In fission yeast, the addition of Blankophor was shown to prevent the normal contraction of the actomyosin (B1167339) ring, a critical step in cell separation. researchgate.net

The regulation of cell morphology and division in fungi is a complex process involving a network of proteins. phasefocus.com Cytokinesis, in particular, is a tightly regulated process that ensures the faithful segregation of cellular contents into two daughter cells. nih.gov Disruptions to this process can lead to abnormal cell morphologies and can be lethal. nih.gov The ability of compounds like Blankophor to perturb these processes provides researchers with a chemical tool to investigate the underlying molecular mechanisms that govern fungal growth and division. researchgate.net

Synergistic Effects in Biopesticide Formulations

In addition to its applications in mycology, this compound and other optical brighteners have been investigated for their ability to enhance the efficacy of biopesticides, particularly those based on entomopathogenic viruses.

Enhancement of Entomopathogenic Virus Infectivity

Stilbene-derived optical brighteners, including this compound, have been shown to act as synergistic agents, significantly increasing the infectivity of nucleopolyhedroviruses (NPVs) against various insect pests. trevorwilliams.infobioone.org This enhancement effect is characterized by increased larval mortality and a reduction in the time to death. researchgate.net

The addition of Blankophor BBH to viral suspensions has been demonstrated to be highly effective. trevorwilliams.info For example, in studies with the fall armyworm, Spodoptera frugiperda, Blankophor BBH was one of the most active brighteners, leading to a significant increase in larval mortality caused by the SfMNPV virus. trevorwilliams.info Similarly, Blankophor has been shown to enhance the virulence of the Anagrapha falcifera NPV (AfMNPV) against several economically important lepidopteran pests. researchgate.netkglmeridian.com

The exact mechanism of this synergistic action is not fully understood, but it is thought to involve the interaction of the optical brightener with the insect's peritrophic membrane, a protective layer in the midgut. trevorwilliams.info By potentially disrupting this membrane, the brightener may facilitate the entry of the virus into the host's cells, thereby increasing the probability of infection. trevorwilliams.info This enhancement allows for the use of lower doses of the viral biopesticide to achieve the desired level of pest control, which can have economic and environmental benefits. bioone.org

Ultraviolet Light Protection Properties for Biocontrol Agents

The efficacy of microbial pesticides, such as those based on baculoviruses or entomopathogenic fungi, is often limited in field applications due to their rapid degradation by solar UV radiation. rfppl.co.inheraproject.com Stilbene-derived fluorescent brighteners are being investigated as potential UV protectants to enhance the persistence and effectiveness of these biological control agents. rfppl.co.inembrapa.br These compounds function by absorbing damaging UV radiation and re-emitting it in the visible blue spectrum, a mechanism that can shield the delicate microorganisms from degradation. nih.gov

Laboratory evaluations on various optical brighteners have shown mixed but promising results. For instance, studies on compounds structurally related to this compound, such as Blankophor BBH, demonstrated that it could function as both a UV protectant and an enhancer for a nuclear polyhedrosis virus (NPV). kglmeridian.com In contrast, another variant, Blankophor HRS, acted only as an enhancer without providing significant UV protection in the same study. kglmeridian.com Further research on the entomopathogenic fungus Beauveria bassiana found that the optical brightener Blankophor BSU was ineffective at increasing conidial survival under UV exposure, whereas another brightener, Tinopal LPW, did provide significant protection. researchgate.net While these studies establish the principle that stilbene-based brighteners can serve as UV shields for biopesticides, specific data on the performance of this compound in this application is not yet detailed in the available literature. The potential exists, but requires dedicated investigation to quantify its effectiveness for various microbial agents. researchgate.net

Mechanistic Investigations of Viral Potentiation

Beyond UV protection, certain optical brighteners significantly enhance the infectivity of baculoviruses, a phenomenon known as potentiation. usda.govresearchgate.net The mechanisms behind this enhancement are multifaceted and are a key area of research. One primary hypothesis is that these compounds interfere with the physical barriers in the insect's digestive system. rfppl.co.in Baculoviruses must pass through the peritrophic membrane, a chitin- and protein-based layer lining the insect midgut, to infect the epithelial cells. plos.orgmdpi.com It is believed that optical brighteners, including stilbene (B7821643) derivatives like Blankophor, can disrupt the integrity of this membrane, facilitating easier access for the virus particles to their target cells. rfppl.co.inusda.gov

Another investigated mechanism involves the prevention of the natural defensive responses of the host insect. Infected midgut cells can sometimes be sloughed off and expelled from the insect before the virus has a chance to replicate and spread systemically. usda.gov Research on the brightener Calcofluor M2R, which is also a stilbene derivative, has shown that it can inhibit this sloughing of infected cells. usda.gov A more recent discovery points to the role of optical brighteners in suppressing apoptosis, or programmed cell death. In an in-vitro study using gypsy moth larval midgut cells, the addition of Blankophor P167 was found to inhibit apoptosis in virus-challenged cells, thereby allowing the virus to complete its replication cycle. usda.gov This suppression of the host's cellular self-destruction mechanism is a significant factor in the observed enhancement of viral activity. usda.gov While these mechanisms have been elucidated for related compounds, specific mechanistic studies confirming these actions for this compound are an ongoing research need.

Computational Chemistry and Molecular Modeling Studies

To move beyond empirical observations and gain a fundamental understanding of this compound's behavior, researchers are turning to computational chemistry and molecular modeling. These theoretical approaches allow for the prediction of properties and the simulation of complex interactions at an atomic level, offering a powerful tool for rational design and optimization. nih.govarxiv.org

Theoretical Predictions of Photophysical Behavior and Electronic Structure

The defining characteristic of this compound is its fluorescence, which is governed by its electronic structure and how it interacts with light. theasengineers.com Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to model these properties. nih.govmdpi.comresearchgate.net These calculations can predict key photophysical parameters, including absorption and emission spectra, fluorescence quantum yields, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov The HOMO-LUMO energy gap is particularly important as it relates directly to the energy of light the molecule absorbs and emits.

For stilbene-based derivatives, a key structural feature is the conjugated π-electron system that extends across the molecule, which is responsible for its optical properties. Theoretical models can explore how substitutions on the aromatic rings or changes to the stilbene core affect the electronic distribution and, consequently, the color and intensity of the fluorescence. researchgate.net While general DFT studies have been performed on many fluorophores, mdpi.comrsc.org and the molecular structure of this compound is known, nih.gov specific, published theoretical investigations that detail its electronic structure and predict its precise photophysical behavior are a frontier in its research landscape. Such studies are crucial for understanding phenomena like greening at high concentrations, where the brightener starts to absorb light in the visible spectrum, and for designing next-generation brighteners with improved lightfastness and efficiency. diva-portal.org

Simulation of Substrate-Blankophor G Interactions

The effectiveness of this compound as a whitener depends on its ability to bind to substrates like cellulose in paper and textiles, or chitin in fungal cell walls. nih.govnih.gov Molecular dynamics (MD) simulations are a powerful tool to study these non-covalent interactions in detail. nih.govmdpi.com These simulations model the movement of every atom in the system over time, providing insights into the binding modes, energies, and the specific forces driving the interaction.

It is believed that the binding of diaminostilbene compounds to cellulose involves a combination of hydrogen bonds between the molecule's functional groups and the hydroxyl groups of cellulose, as well as π-stacking interactions between the aromatic rings of the brightener and the glucose units of the cellulose chain. google.com MD simulations can be used to build atomic-level models of a this compound molecule approaching a cellulose fibril or a chitin surface. researchgate.netresearchgate.net By calculating the binding free energy, researchers can quantify the strength of the interaction and identify the most critical amino acids or functional groups involved. researchgate.netphyschemres.org Such simulations can explain why this compound has a high affinity for certain materials and can guide the modification of its structure to improve binding to specific substrates or to design new molecules with tailored affinities. While MD simulations are widely used in materials science and biology, researchgate.netresearchgate.net their specific application to model the binding of this compound to its target substrates remains an advanced research topic.

Structure-Activity Relationship (SAR) Modeling for Optimized Performance

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to connect a molecule's chemical structure with its observed activity or property. nih.govresearchgate.net This is a cornerstone of modern chemical design, used to create compounds with enhanced performance, be it for drug efficacy or, in this case, whitening efficiency. mdpi.comkvmwai.edu.in

For optical brighteners like this compound, the "activity" can be defined by parameters such as the degree of whiteness achieved on a substrate, lightfastness, or its potentiation effect on baculoviruses. researchgate.netgoogle.com An SAR study would involve synthesizing a series of molecules with systematic variations to the this compound structure—for example, altering the type and position of substituent groups on the triazine or stilbene rings. researchgate.netresearchgate.net The performance of each new derivative would then be measured experimentally.

The resulting dataset can be used to build a computational QSAR model. nih.gov This model uses molecular descriptors (numerical representations of chemical structure) to create a mathematical equation that predicts the activity. By analyzing the model, chemists can identify which structural features positively or negatively influence performance. For instance, a QSAR study might reveal that increasing the number of sulfonic acid groups enhances water solubility but decreases affinity for the fiber, allowing for a rational trade-off in the design of new, optimized brighteners. researchgate.net While many studies report the synthesis and evaluation of new stilbene brighteners, researchgate.netgoogle.com the development of comprehensive, predictive QSAR models for this class of compounds represents an emerging and sophisticated research direction.

Future Research Directions and Unanswered Questions

Development of Next-Generation Blankophor G Analogs with Enhanced Sustainability Profiles

The demand for greener chemical solutions is a primary driver for future research, pushing for the development of optical brightening agents (OBAs) with improved environmental credentials. futuremarketinsights.comdatahorizzonresearch.com Conventional stilbene-based brighteners are often cited for their lack of ready biodegradability. dirtylabs.com Future research is focused on synthesizing novel analogs that mitigate these concerns.

Key research avenues include:

Bio-based Feedstocks: A promising area is the development of OBAs from renewable resources. One research project, for instance, aims to commercialize non-toxic brighteners based on polysaccharides derived from biomass. abo.fi These polysaccharide-based OBAs are designed for better biodegradability and can be transported in dry form, reducing the carbon footprint associated with the transport of aqueous solutions. abo.fi Another approach involves creating polymeric OBAs from cellulose (B213188) itself, which can be synthesized efficiently and show strong adsorption to fibers. researchgate.net

Designing for Biodegradability: Research efforts are directed at modifying the chemical structure of stilbene (B7821643) and other OBA derivatives to be less persistent. While many current OBAs are not readily biodegradable, they do undergo photodegradation, breaking down into smaller metabolites that can then be biodegraded. dirtylabs.comheraproject.com Future designs may incorporate features that accelerate this process or ensure the resulting metabolites are completely non-toxic.

Alternative Chemistries: Exploration into different chemical families beyond traditional stilbenes is ongoing. Poly-1,2,3-triazoles and coumarin-based polymers are being investigated as potential OBA platforms that may offer enhanced stability and different environmental profiles. acs.orgresearchgate.net The goal is to create a new generation of high-performance, sustainable OBAs that meet regulatory standards like the EU ECO labels and REACH. abo.fi

Comprehensive Environmental Lifecycle Assessment Methodologies for this compound and its Metabolites

A complete understanding of the environmental journey of this compound, from production to its ultimate fate, is crucial for a robust sustainability assessment. While comprehensive Life Cycle Assessments (LCAs), conforming to standards like ISO 14040/44, have not been published specifically for this compound, studies on analogous compounds provide a clear roadmap for future investigation. heraproject.comacs.org

Future LCAs must incorporate:

Environmental Fate and Transport: Studies on similar diaminostilbene (DAS) and distyrylbiphenyl (B371695) (DSBP) type fluorescent whitening agents show that the most critical environmental processes are direct photolysis in water and partitioning (sorption) to sediment and sludge. heraproject.comacs.org Computer simulations for the River Glatt in Switzerland indicated that under summer conditions, the half-life of a DAS-type brightener was approximately 2.7 days, with removal driven by photodegradation. acs.org Future work must establish these specific rate constants for this compound.

Metabolite Identification and Impact: The degradation of stilbene brighteners is a multi-step process, often involving photoisomerization followed by photodegradation into numerous smaller products. heraproject.comheraproject.com A key unanswered question is the precise identity and potential ecotoxicity of all this compound metabolites. While studies on some FWAs have shown that the mix of breakdown products is less toxic than the parent compound, this must be explicitly verified for this compound. heraproject.com

Bioaccumulation and Toxicity: Stilbene brighteners are known to be persistent in wastewater and can have negative impacts on aquatic organisms at high concentrations. nih.gov Although some assessments suggest a low potential for bioaccumulation due to high water solubility, this requires thorough validation for this compound and its degradation products across multiple trophic levels. heraproject.comresearchgate.net Respirometric studies have shown that whitening effluents can be harmful to the microorganisms used in biological treatment systems, a factor that must be quantified in an LCA. nih.gov

LCA Focus Area Required Research for this compound Reference Analogs
Environmental Fate Determine rate constants for photolysis and sorption to sediment/sludge. Model fate in various aquatic environments.DAS 1, DSBP acs.org
Degradation Pathway Identify intermediate and final metabolites from photodegradation and biodegradation.FWA-1, FWA-5 heraproject.comheraproject.com
Ecotoxicity Conduct aquatic toxicity testing (e.g., on fish, daphnia, algae) for the parent compound and its primary metabolites.General FWAs nih.govresearchgate.net
Biodegradability Assess ultimate biodegradability of photodegradation products using OECD-compliant methods.FWA-5 heraproject.com
Process Emissions Quantify resource use and emissions from the entire lifecycle using databases like ecoinvent.Triazinylaminostilbenes hubspotusercontent-na1.net

Advancements in In-Situ and Real-Time Analytical Techniques for Industrial Processes Involving this compound

To optimize efficiency and ensure consistent product quality in industries like paper and textiles, there is a significant need to move beyond subjective, offline quality checks and towards real-time, in-situ process monitoring. ncsu.edu The inherent fluorescence of this compound is the key to enabling these advanced analytical techniques.

Future developments will likely focus on:

Fluorescence-Based On-Line Sensors: The principle of using UV light to excite the brightener and detecting the emitted blue fluorescence (around 430-450 nm) is well-suited for process control. lu.se Portable optical equipment has already been developed to monitor the distribution of recycled fibers (which contain FWAs) on a running newsprint web, demonstrating the feasibility of fast, high-resolution online measurements. lu.se

Spectroscopic Process Analytical Technology (PAT): In textile dyeing and finishing, techniques like UV-Vis-NIR spectroscopy and hyperspectral imaging are being implemented for real-time monitoring. researchgate.net These methods can quantitatively determine the concentration of additives, including optical brighteners, directly in the process, allowing for precise control of exhaustion and finishing steps. researchgate.net

Calibration and Quantitative Analysis: The foundation for accurate in-situ monitoring is robust calibration based on reliable offline analysis. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a powerful method for the precise quantification of various stilbene-type FWAs in paper and process water. researchgate.net Future work will involve creating extensive libraries that correlate the real-time spectral data with these precise offline measurements, enabling automated process control.

Analytical Technique Industrial Application Principle of Operation
On-Line Fluorometry Paper ManufacturingUV excitation of FWA in paper web, detection of emitted blue light (~450 nm) to quantify distribution. lu.se
Hyperspectral Imaging Textile FinishingCaptures spectral data across a wide area to monitor the uniformity and concentration of OBA application on fabric webs. researchgate.net
UV-Vis-NIR Spectroscopy Textile DyeingAn optical fiber sensor measures the absorption spectrum of the dye bath to monitor FWA concentration and exhaustion in real-time. researchgate.net
HPLC with Fluorescence Process/Product QCSeparates and quantifies specific FWA types extracted from a sample for calibrating on-line models. researchgate.net

Exploration of Novel Application Frontiers Beyond Traditional Industrial Uses

While this compound's primary role has been as a whitener in the paper and textile industries, its unique properties open doors to several innovative applications in biotechnology and medicine. srce.hrtheasengineers.com

Significant areas for future exploration include:

Agricultural Biocontrol: A substantial body of research has demonstrated that Blankophor and other stilbene brighteners (e.g., Blankophor BBH, Calcofluor M2R) act as potent enhancers for baculovirus-based bioinsecticides. core.ac.ukresearchgate.nettrevorwilliams.info These compounds can increase the susceptibility of insect pests like Spodoptera frugiperda to viral infection, potentially by disrupting the protective peritrophic membrane in the insect gut. researchgate.netannualreviews.org Further research is needed to optimize formulations for field stability and expand their use to a wider range of pests and viral agents. core.ac.uk

Medical and Fungal Diagnostics: The high affinity of Blankophor for chitin (B13524) and cellulose, key components of fungal cell walls, makes it an excellent fluorescent stain for the rapid detection of fungal elements in clinical specimens. nih.gov It has been shown to be faster and more accurate than traditional potassium hydroxide (B78521) preparations for identifying fungi in skin and nail samples. nih.gov Its use in detecting deep-seated mycotic lesions is also an area of interest. scribd.com

Targeted Drug Delivery: A speculative but compelling frontier is the use of this compound's chitin-binding properties for targeted drug delivery. Current advanced antifungal therapies often rely on nanocarriers like liposomes and nanoparticles to improve drug delivery and reduce toxicity. mdpi.comnih.gov Future research could investigate the possibility of conjugating or incorporating Blankophor analogs into these nanocarrier systems. The goal would be to create a "homing" mechanism that directs the antifungal payload specifically to the chitin-rich cell walls of pathogenic fungi, increasing local drug concentration and therapeutic efficacy.

Refined Mechanistic Understanding of Complex Interactions within Diverse Biological and Material Systems

A deeper, more fundamental understanding of how this compound interacts at a molecular level with both biological and material substrates is essential for optimizing its current uses and developing new ones.

Key unanswered questions that require further investigation include:

Interaction with Biological Macromolecules: The mechanism by which Blankophor enhances viral infectivity is not fully resolved. Hypotheses include the disruption of protein-chitin binding in the insect's peritrophic membrane or the inhibition of the sloughing of infected midgut cells. researchgate.net A refined mechanistic study using molecular modeling and advanced microscopy could elucidate the precise interactions and conformational changes that lead to this synergistic effect.

Interaction with Material Substrates: The fluorescence and affinity of Blankophor for cellulose fibers are dependent on the molecule existing in its trans-isomer form. srce.hr The binding is governed by a combination of hydrogen bonding and electrostatic interactions. However, the efficiency of this process is known to be affected by other components, such as metal ions (e.g., Fe³⁺) which can form complexes with the brightener and quench its fluorescence. nih.gov Real-time adsorption studies on model cellulose thin films, combined with spectroscopic analysis, can provide a more detailed picture of the binding kinetics and equilibrium. researchgate.networdpress.com

Photophysical Processes: The fundamental mechanism of this compound involves absorbing UV radiation (typically 340-360 nm) and re-emitting it as blue light (420-460 nm). researchgate.net While this is understood in principle, a detailed quantum chemical investigation is needed. Future research, employing methods like time-dependent density functional theory (TD-DFT), could model the photoinduced electron transfer (PET) processes within the molecule upon excitation. pku.edu.cn This would provide a precise understanding of how the molecular structure dictates the fluorescence efficiency and could guide the design of next-generation analogs with superior photophysical properties.

Q & A

Q. What is the molecular structure of Blankophor G, and how does its sulfonation pattern influence fluorescence efficiency in cellulose-based substrates?

this compound (C.I. Fluorescent Brightener 40) is a triazole-stilbene derivative synthesized from DSD acid (4,4'-diaminostilbene-2,2'-disulfonic acid) via diazotization and coupling reactions. Its fluorescence arises from conjugated π-electrons in the stilbene backbone, enhanced by sulfonate groups (-SO₃⁻) that improve solubility and substrate binding. The degree and position of sulfonation (e.g., di- vs. hexasulfonate derivatives like Blankophor PSK) directly affect quantum yield and whitening performance under varying pH and ionic conditions . Methodological Insight: Characterize sulfonation via FT-IR and NMR, and correlate with fluorescence intensity using UV-Vis spectroscopy at λex 350 nm.

Q. What standardized protocols exist for synthesizing this compound, and how can purity be validated for experimental reproducibility?

Synthesis follows a diazotization-coupling sequence:

Dissolve DSD acid in H2SO4/H2O at 0–5°C.

Add NaNO2 dropwise to form diazonium salt.

Couple with triazole intermediates under controlled pH.
Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Impurities >1% may alter fluorescence stability in aqueous matrices .

Q. How does this compound interact with cellulose fibrils, and what binding mechanisms explain its substrate specificity?

this compound binds cellulose via hydrophobic interactions and hydrogen bonding between sulfonate groups and hydroxyl residues on cellulose. Competitive binding assays with CaCO3 or starch reveal reduced efficacy in composite materials due to adsorption onto non-target substrates . Methodological Insight: Use Langmuir adsorption isotherms to quantify binding constants (Kd) under varying ionic strengths.

Advanced Research Questions

Q. How can experimental designs optimize this compound concentrations in bioassays without inducing cytotoxic effects?

In baculovirus bioassays (e.g., Spodoptera littoralis larvae), this compound enhances viral susceptibility at 0.1% (w/v) but exhibits dose-dependent cytotoxicity above 0.5%. Experimental Design:

  • Test concentrations (0.05%–0.5%) in triplicate.
  • Measure LT50 (time to 50% mortality) and larval stage duration.
  • Use ANOVA to compare treatments vs. controls (Table 1) .

Table 1: LT50 Values for this compound in S. littoralis Bioassays

Concentration (%)LT50 (hours)Mortality (%)
0.148.2 ± 2.192.3
0.345.8 ± 1.988.7
0.543.5 ± 3.0*76.4*
*Significant cytotoxicity (p < 0.05) .

Q. How to resolve contradictions in fluorescence stability data between industrial coatings and aqueous biological systems?

Discrepancies arise from substrate composition (e.g., CaCO3 in coatings vs. proteinaceous matrices in bioassays). This compound’s sulfonate groups exhibit higher affinity for CaCO3, reducing bioavailability in biological systems . Methodological Insight: Conduct parallel experiments with clay-starch composites (industrial) and insect hemolymph (biological), using fluorescence quenching assays to compare binding kinetics.

Q. What methodologies validate this compound’s role in cell cycle analysis when combined with DAPI staining?

In yeast cell cycle studies, this compound (1:4 ratio with DAPI) enhances nuclear contrast by binding chitin in cell walls. Validate via:

Co-staining with propidium iodide for DNA content (flow cytometry).

ImageJ analysis of cell size/shape pre/post fixation .
Pitfall: Over-staining may mask DAPI signals; optimize concentration using negative controls.

Q. How can computational modeling predict this compound’s environmental persistence, and what experimental data are critical for validation?

Use QSAR models to estimate biodegradation half-life (t½) based on sulfonation degree and logP. Validate via:

  • OECD 301F respirometry tests for aerobic degradation.
  • LC-MS/MS to track metabolites in soil/water matrices .

Methodological Frameworks

  • PICO Framework for bioassay design: Population (S. littoralis), Intervention (this compound + baculovirus), Comparison (untreated virus), Outcome (LT50) .
  • FINER Criteria : Ensure feasibility (e.g., sourcing DSD acid) and novelty (e.g., novel applications in bioimaging) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.